REACTION_CXSMILES
|
[SH:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH2:16]([C:18]([CH2:25]OS(C)(=O)=O)([CH2:21][CH2:22][CH2:23][CH3:24])[CH:19]=[O:20])[CH3:17].C(N(CC)CC)C.Cl>COCCOCCOC>[C:4]([C:3]1[CH:12]=[CH:13][CH:14]=[CH:15][C:2]=1[S:1][CH2:25][C:18]([CH2:16][CH3:17])([CH2:21][CH2:22][CH2:23][CH3:24])[CH:19]=[O:20])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)(CCCC)COS(=O)(=O)C
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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prepared
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
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24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 mL of methylene chloride
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Type
|
WASH
|
Details
|
The methylene chloride layer was washed with 300 mL of 10% NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove 2-methoxyethyl ether
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC (10% EtOAc-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)SCC(C=O)(CCCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |